molecular formula C16H16O2 B1330315 1-(4-Methoxyphenyl)-3-phenylpropan-1-one CAS No. 5739-38-8

1-(4-Methoxyphenyl)-3-phenylpropan-1-one

Cat. No.: B1330315
CAS No.: 5739-38-8
M. Wt: 240.3 g/mol
InChI Key: WMPHLIJZKDSFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-phenylpropan-1-one is an organic compound with the molecular formula C16H16O2 It is a ketone derivative characterized by the presence of a methoxy group attached to a phenyl ring and a phenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-3-phenylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anisole (4-methoxybenzene) with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of catalysts to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(4-Methoxyphenyl)-3-phenylpropan-1-ol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenylpropanones.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-phenylpropan-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-phenylpropan-1-one depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The methoxy and phenyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-phenylpropan-1-one can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-2-phenylpropan-1-one: This compound has a similar structure but differs in the position of the phenyl group.

    1-(4-Methoxyphenyl)-3-phenylpropan-2-one: This compound has a different position of the ketone group.

    1-(4-Methoxyphenyl)-3-phenylpropan-1-ol: This is the reduced form of the ketone.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPHLIJZKDSFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288789
Record name 1-(4-methoxyphenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5739-38-8
Record name 1-(4-Methoxyphenyl)-3-phenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5739-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 57613
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005739388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC57613
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57613
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-methoxyphenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-METHOXY-3-PHENYLPROPIOPHENONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 500 ml three-necked flask provided with a mechanical agitator and a thermometer were added a solution of 22.4 g (133.2 mmol) in theoretical amount of 3-phenylpropionyl chloride which was prepared in the step 1, dissolved in 100 ml dichloromethane, 14.4 g (205.9 mmol) methylphenyl ether and 150 ml dichloromethane, the mixture was cooled in an ice salt bath to lower than −5° C., while maintaining the inside temperature at −5° C. to −10° C., 17.8 g (133.2 mmol) anhydrous AlCl3 was added portionwise, upon the completion of addition. The mixture was stirred at this temperature for 1 hour and then at room temperature for 1 hour, the resultant was poured under stirring into a mixture of 100 g ice, 100 g water and 40 ml concentrated hydrochloric acid, the organic layer was separated, and the aqueous layer was extracted with dichloromethane twice ×20 ml, the organic layers were combined and washed with saturated brine, then with saturated aqueous sodium bicarbonate solution, and then with saturated brine until neutrality, dried over anhydrous magnesium sulfate, filtrated and concentrated under a reduced pressure to obtain a crude product, which was recrystallized with petroleum ether and ethyl acetate (2:1) to obtain a 23.5 g product, the mother liquid was concentrated and recrystallized to obtain a 3.3 g product in a yield of 83.7% in total, mp: 96-97□. 1H-NMR (CDCl3, 400 MHz) δ: 3.05 (2H, t, J=8.16 Hz), 3.25 (2H, t, J=8.16 Hz), 3.86 (3H, s, OCH3), 6.92 (2H, d, J=9.00 Hz, ArH), 7.18˜7.32 (5H, m, ArH), 7.94 (2H, d, J=9.00 Hz, ArH); EI-MS m/e (%): 240.1 (M+, 37), 135 (100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
17.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 g
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To 4.3 g (0.0136 mole) of 1-(4-methoxyphenyl)-2-benzyl-3-phenylpropane was added 4 g (0.0346 mole) of pyridine hydrochloride and heated to 210°C for 5 hours. The mixture was cooled, and 300 ml H2O and 300 ml chloroform were added. Chloroform layer was separated, washed with 4 × 250 ml H2O and dried over anhydrous MgSO4. Chloroform was removed at reduced pressure. The residue was distilled at 210°-215°C/0.3 mm. Yield 3.5 g (85.16%). This material can also be obtained by alkylation of 1-phenyl-3-(4-methoxyphenyl)-1-propanone or 1-(4-methoxyphenyl)-3-phenyl-1-propanone with α-chlorotoluene as carried out in Example I, followed by demethylation with pyridine hydrochloride and reduction of the carbonyl function.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-3-phenylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-3-phenylpropan-1-one
Reactant of Route 3
Reactant of Route 3
1-(4-Methoxyphenyl)-3-phenylpropan-1-one
Reactant of Route 4
1-(4-Methoxyphenyl)-3-phenylpropan-1-one
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxyphenyl)-3-phenylpropan-1-one
Reactant of Route 6
Reactant of Route 6
1-(4-Methoxyphenyl)-3-phenylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.